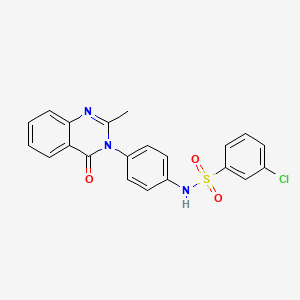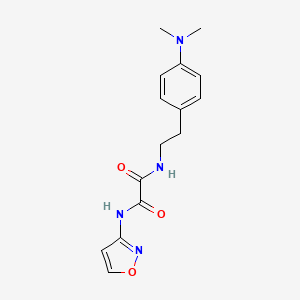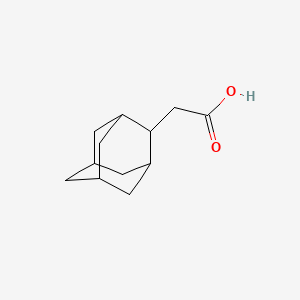
2-(Adamantan-2-yl)acetic acid
Descripción general
Descripción
2-(Adamantan-2-yl)acetic acid is a compound with the molecular weight of 194.27 . It is also known as 2-adamantylacetic acid .
Synthesis Analysis
The synthesis of adamantane derivatives, including 2-(Adamantan-2-yl)acetic acid, involves various methods. One of the promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of 2-(Adamantan-2-yl)acetic acid is represented by the InChI code1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-(Adamantan-2-yl)acetic acid is a solid substance with a melting point of 120-123°C . It is stored at room temperature .Aplicaciones Científicas De Investigación
Building Blocks in Chemical Synthesis
Adamantan-2-yl acetic acid and its derivatives are often used as building blocks in chemical synthesis . They are used in the creation of various functional adamantane derivatives, monomers, and other complex molecules .
Pharmaceuticals
Adamantan-2-yl acetic acid derivatives have potential applications in pharmaceuticals . They can be used in the synthesis of bioactive compounds, contributing to the development of new drugs .
High-Energy Fuels and Oils
Due to their high reactivity, adamantane derivatives can be used in the production of thermally stable and high-energy fuels and oils .
Diamond-Like Bulky Polymers
Adamantan-2-yl acetic acid derivatives can be used in the synthesis of higher diamond-like bulky polymers such as diamondoids . These materials have unique properties and potential applications in various fields.
Nanowires
Vinyl-disubstituted adamantanes, which can be synthesized from adamantane derivatives, can be used as nanowires to link semiconductor contact surfaces .
Adamantanyl-Functionalized Phthalimide Scaffold
Adamantan-2-yl acetic acid can be used in the synthesis of an adamantanyl-functionalized phthalimide scaffold . This scaffold contains bromide groups on the C4 and C5 positions of the benzene ring, allowing further facile modifications of the scaffold .
Chan–Lam N-Arylation
Adamantan-2-yl acetic acid derivatives can be used in the Chan–Lam N-Arylation of adamantane-containing amines . This process is important in the synthesis of various organic compounds .
Quantum-Chemical Calculations
Adamantan-2-yl acetic acid and its derivatives can be used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Safety And Hazards
Direcciones Futuras
The future directions in the research of 2-(Adamantan-2-yl)acetic acid and other adamantane derivatives involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Propiedades
IUPAC Name |
2-(2-adamantyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKBENCOHRLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-2-yl)acetic acid | |
CAS RN |
26082-22-4 | |
| Record name | 2-(adamantan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2928153.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-methoxyphenyl)methanone](/img/structure/B2928158.png)
![3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2928161.png)
![4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2928162.png)

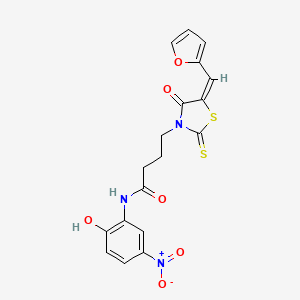
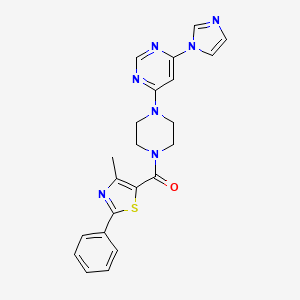
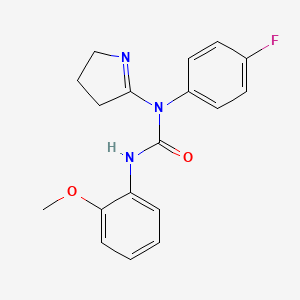

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2928170.png)

